molecular formula C8H5ClN2S B2614822 3-Chloro-6-(2-thienyl)pyridazine CAS No. 28657-41-2

3-Chloro-6-(2-thienyl)pyridazine

Cat. No. B2614822
Key on ui cas rn: 28657-41-2
M. Wt: 196.65
InChI Key: PWPOARFRZDKKHN-UHFFFAOYSA-N
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Patent
US07842198B2

Procedure details

A mixture of tri-n-butylstannylthiophene (6.26 g, 16.78 mmol), 3,6-dichloropyridazine (5.00 g, 33.56 mmol), tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol) and few crystals of 1,2-ditert-butyl of 2,6-di-tent-butyl-4-methylphenolo in dry DMF (50 mL) was deareated twice with nitrogen. The reaction mixture was heated at 80° C. for 6 hours and, after cooling, poured onto water (100 mL). A white precipitate was collected, washed several times with water and dried under vacuum. This solid was taken up with ether (25 mL) and filtered to afford 3.01 g of almost pure product. Finally, this solid was crystallized from MeOH—H2O to give the pure target compound as white crystals (1.56 g, 7.90 mmol, 47.3% yield). Mp 155° C.; 1H NMR (CDCl3) δ 7.75 (1H, d, 2J=11.0), 7.68 (1H, d, 2J=3.6), 7.54 (1H, d, 2J=5.0), 7.51 (1H, d), 7.18 (1H, dd).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
47.3%

Identifiers

REACTION_CXSMILES
C([Sn]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)(CCCC)CCCC)CCC.[Cl:19][C:20]1[N:21]=[N:22][C:23](Cl)=[CH:24][CH:25]=1>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[C:23]1[N:22]=[N:21][C:20]([Cl:19])=[CH:25][CH:24]=1 |^1:35,37,56,75|

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)C=1SC=CC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
poured onto water (100 mL)
CUSTOM
Type
CUSTOM
Details
A white precipitate was collected
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford 3.01 g of almost pure product
CUSTOM
Type
CUSTOM
Details
Finally, this solid was crystallized from MeOH—H2O

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1N=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.9 mmol
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 47.3%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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